molecular formula C21H15N5O4S3 B14875490 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B14875490
M. Wt: 497.6 g/mol
InChI Key: XTJTZRUGUALVPA-UHFFFAOYSA-N
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Description

9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazole ring, a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, and a sulfamoyl phenyl group. Compounds with such intricate structures are often of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions One common approach involves the initial formation of the thiazole ring, followed by the construction of the pyrido[1,2-a]thieno[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the pyrido[1,2-a]thieno[2,3-d]pyrimidine core are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

What sets 9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H15N5O4S3

Molecular Weight

497.6 g/mol

IUPAC Name

10-methyl-2-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H15N5O4S3/c1-12-3-2-9-26-17(12)24-19-15(20(26)28)11-16(32-19)18(27)23-13-4-6-14(7-5-13)33(29,30)25-21-22-8-10-31-21/h2-11H,1H3,(H,22,25)(H,23,27)

InChI Key

XTJTZRUGUALVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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